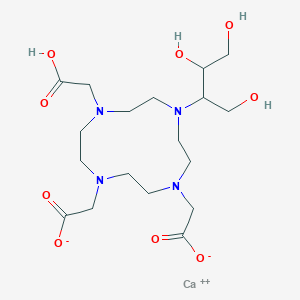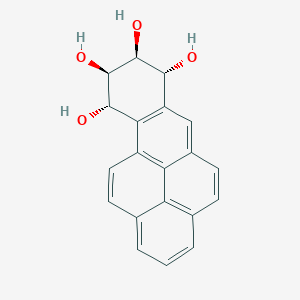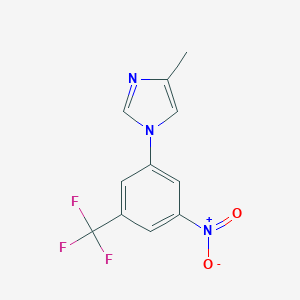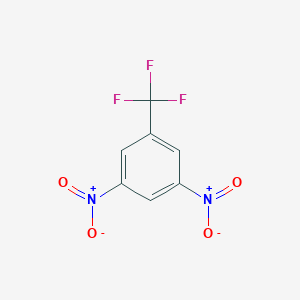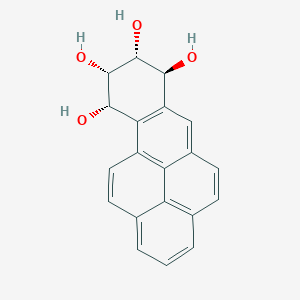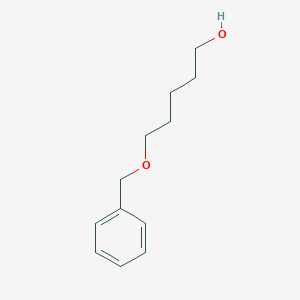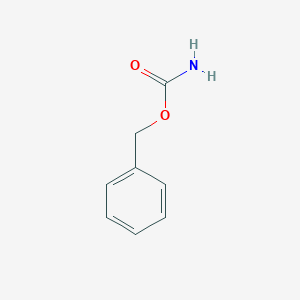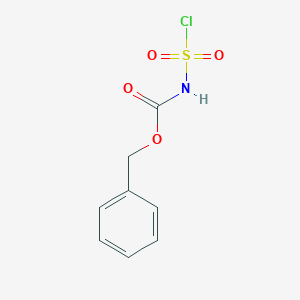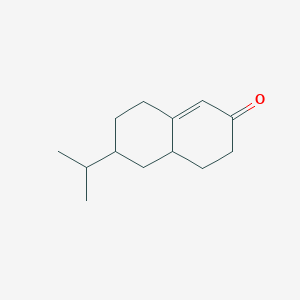
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-, also known as dihydrocarvone, is a cyclic ketone that is widely used in organic synthesis and pharmaceutical research. It has a unique chemical structure that makes it an important building block for the synthesis of various organic compounds.
作用机制
The mechanism of action of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-ne is not well understood. However, it is believed to act by inhibiting the growth of microorganisms and cancer cells. It may also act by reducing inflammation in the body.
生化和生理效应
Dihydrocarvone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria, fungi, and viruses. It has also been found to exhibit anti-inflammatory and antitumor activities. Dihydrocarvone has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells.
实验室实验的优点和局限性
Dihydrocarvone has several advantages for lab experiments. It is readily available and inexpensive. It is also easy to handle and store. However, 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-ne has some limitations for lab experiments. It is highly volatile and has a low boiling point, which makes it difficult to handle. It is also sensitive to air and light, which can affect its stability.
未来方向
There are several future directions for research on 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-ne. One direction is to explore its potential as an antimicrobial agent. Dihydrocarvone has been shown to inhibit the growth of various microorganisms, and further research could lead to the development of new antimicrobial agents. Another direction is to investigate its potential as an anti-inflammatory and antitumor agent. Dihydrocarvone has been found to exhibit these activities, and further research could lead to the development of new drugs for the treatment of inflammatory and cancerous diseases. Additionally, research could be conducted to optimize the synthesis method of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-ne, to improve its yield and purity.
合成方法
Dihydrocarvone can be synthesized by the oxidation of dihydrocarveol, which is obtained from the reduction of carvone. The oxidation can be carried out using various oxidizing agents such as chromic acid, potassium permanganate, and Jones reagent. The yield of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-ne depends on the choice of oxidizing agent, reaction conditions, and the purity of the starting material.
科学研究应用
Dihydrocarvone has a wide range of scientific research applications. It is used as a chiral building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a starting material for the synthesis of enantiomerically pure compounds. Dihydrocarvone has been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities. It is also used as a flavoring agent in the food industry.
属性
CAS 编号 |
34131-96-9 |
|---|---|
产品名称 |
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)- |
分子式 |
C13H20O |
分子量 |
192.3 g/mol |
IUPAC 名称 |
6-propan-2-yl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C13H20O/c1-9(2)10-3-4-12-8-13(14)6-5-11(12)7-10/h8-11H,3-7H2,1-2H3 |
InChI 键 |
XQKOWLJBFQBFMO-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC2=CC(=O)CCC2C1 |
规范 SMILES |
CC(C)C1CCC2=CC(=O)CCC2C1 |
其他 CAS 编号 |
34131-96-9 |
同义词 |
4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-2(3H)-naphthalenone; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



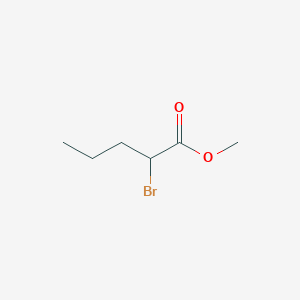
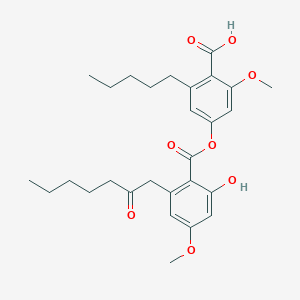
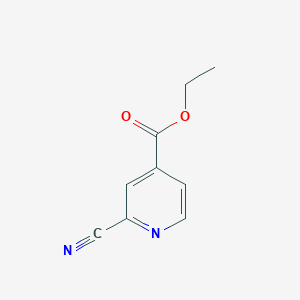
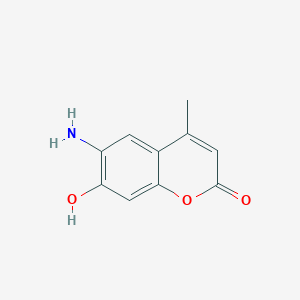
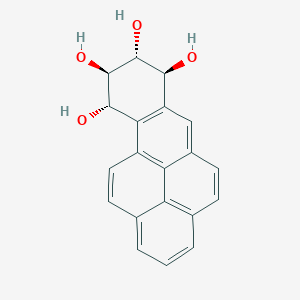
![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)
